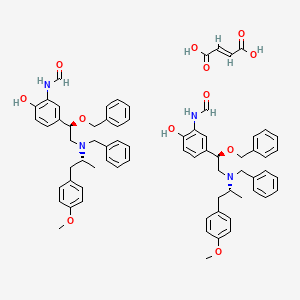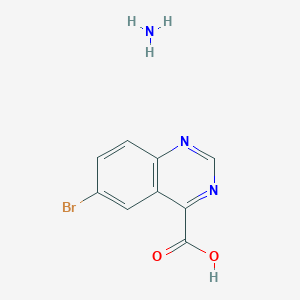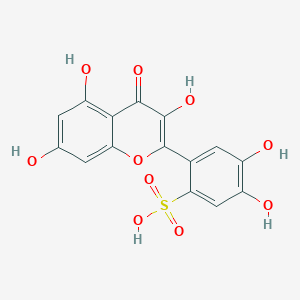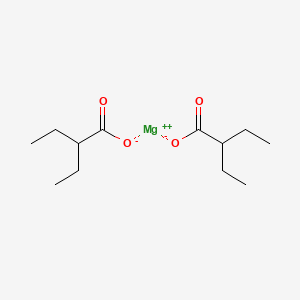
Magnesium 2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium 2-ethylbutanoate can be synthesized through the reaction of magnesium hydroxide with 2-ethylbutanoic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows:
Mg(OH)2+2C6H12O2→Mg(C6H12O2)2+2H2O
Industrial Production Methods
Industrial production of this compound often involves the use of magnesium chloride and 2-ethylbutanoic acid in a solvent system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium 2-ethylbutanoate primarily undergoes substitution reactions due to the presence of the carboxylate groups. It can also participate in coordination chemistry reactions, forming complexes with various ligands.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and neutral to slightly basic pH.
Coordination Chemistry: this compound can form complexes with ligands such as ethylenediamine or bipyridine under ambient conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield magnesium hydroxide and 2-ethylbutanoic acid.
Applications De Recherche Scientifique
Magnesium 2-ethylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other magnesium compounds and as a reagent in organic synthesis.
Biology: The compound has potential biological activity and is being studied for its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of biodegradable materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which magnesium 2-ethylbutanoate exerts its effects involves its interaction with cellular components. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation, DNA stabilization, and cellular signaling. The 2-ethylbutanoate moiety may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium acetate
- Magnesium citrate
- Magnesium sulfate
Comparison
Magnesium 2-ethylbutanoate is unique due to the presence of the 2-ethylbutanoate moiety, which imparts distinct solubility and reactivity characteristics. Compared to magnesium acetate and magnesium citrate, it has a higher molecular weight and different coordination properties. Unlike magnesium sulfate, which is primarily used for its osmotic and laxative effects, this compound is explored for its potential biological activity and industrial applications .
Propriétés
Formule moléculaire |
C12H22MgO4 |
|---|---|
Poids moléculaire |
254.61 g/mol |
Nom IUPAC |
magnesium;2-ethylbutanoate |
InChI |
InChI=1S/2C6H12O2.Mg/c2*1-3-5(4-2)6(7)8;/h2*5H,3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clé InChI |
JOADGALWHMAAKM-UHFFFAOYSA-L |
SMILES canonique |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
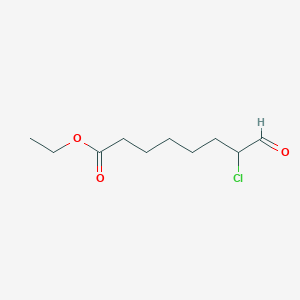

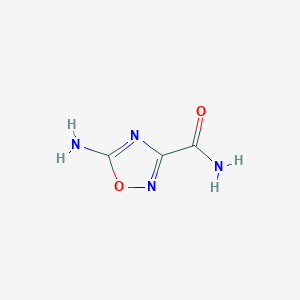
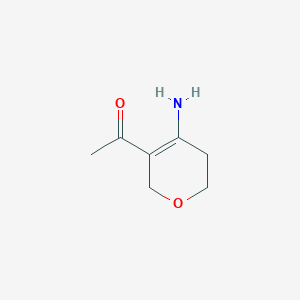
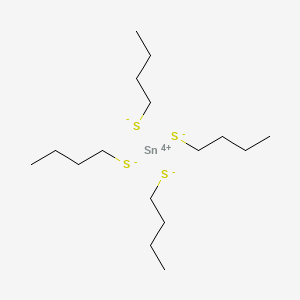
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
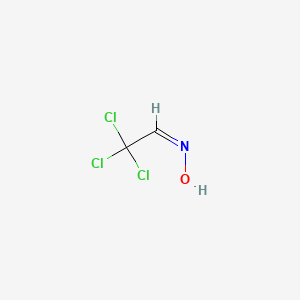
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
